molecular formula C9H3Cl3N2O4S B14453542 Phthalimide, 4-nitro-N-trichloromethylthio- CAS No. 73771-08-1

Phthalimide, 4-nitro-N-trichloromethylthio-

Katalognummer: B14453542
CAS-Nummer: 73771-08-1
Molekulargewicht: 341.6 g/mol
InChI-Schlüssel: RCPLHWOKWNLFBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalimide, 4-nitro-N-trichloromethylthio- is an organic compound with the molecular formula C9H4Cl3NO2S. It is a derivative of phthalimide, where a nitro group and a trichloromethylthio group are attached to the phthalimide core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phthalimide, 4-nitro-N-trichloromethylthio- can be synthesized through a multi-step process. The synthesis typically involves the nitration of phthalimide to introduce the nitro group, followed by the introduction of the trichloromethylthio group. The nitration process involves cooling fuming nitric acid to below 5°C, slowly adding concentrated sulfuric acid dropwise, and controlling the temperature to 10-13°C. Phthalimide is then added, and the mixture is left at room temperature overnight. The resulting product is precipitated by pouring the mixture into ice water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phthalimide, 4-nitro-N-trichloromethylthio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the nitro group or other functional groups present in the compound.

    Substitution: The trichloromethylthio group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Phthalimide, 4-nitro-N-trichloromethylthio- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phthalimide, 4-nitro-N-trichloromethylthio- involves its interaction with specific molecular targets. The trichloromethylthio group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group may also play a role in the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phthalimide, 4-nitro-N-trichloromethylthio- is unique due to the presence of both a nitro group and a trichloromethylthio group, which confer distinct chemical and biological properties. These functional groups make it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer

73771-08-1

Molekularformel

C9H3Cl3N2O4S

Molekulargewicht

341.6 g/mol

IUPAC-Name

4-nitro-2-(trichloromethylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C9H3Cl3N2O4S/c10-9(11,12)19-13-7(15)4-2-1-3-5(14(17)18)6(4)8(13)16/h1-3H

InChI-Schlüssel

RCPLHWOKWNLFBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)SC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.